![molecular formula C21H23N5O2 B5587724 4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is part of a broader class of chemicals that include naphthyridines and triazoles, known for their significant chemical and pharmacological properties. These compounds have been synthesized and studied for their diverse biological activities and chemical behaviors.
Synthesis Analysis
The synthesis of related derivatives involves the condensation of diamino naphthyridinones with aldehydes or acid anhydrides to create a variety of triazolo naphthyridinones derivatives. For instance, the synthesis of 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives has been reported, utilizing a cyclization of key starting materials under alkaline conditions (Feng Xu et al., 2014).
Molecular Structure Analysis
Structural characterization of these compounds is typically achieved through techniques such as 1H NMR, 13C NMR, IR, mass spectrometry, and X-ray crystallography. For example, the structural properties of Cu(II), Ni(II), and Fe(II) complexes with a substituted triazole Schiff base have been described, showcasing the coordination of the Schiff base to the metal ions in a tridentate manner with OON donors (K. Sancak et al., 2007).
Chemical Reactions and Properties
The reactivity of these compounds often involves their interaction with various reagents to form novel derivatives with potential biological activities. The efficient synthesis of novel derivatives through reactions with substituted phenyl isothiocyanates in ethanol under reflux conditions has been reported, leading to compounds with significant antimicrobial activity (P. Venkateshwarlu et al., 2012).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the behavior of these compounds in various environments. Although specific data on the physical properties of the compound are not available, related studies on naphthyridines and triazoles provide insights into their general characteristics.
Chemical Properties Analysis
Chemical properties such as stability, reactivity, and potential for complex formation are key to the application of these compounds in chemical synthesis and pharmaceutical development. For instance, the synthesis and characterization of complexes with metal ions highlight the chemical versatility and potential for creating compounds with tailored properties (K. Sancak et al., 2007).
properties
IUPAC Name |
4-[2-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-2-oxoethyl]-2-phenyl-5-propyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-7-19-23-26(17-9-4-3-5-10-17)21(28)25(19)15-20(27)24-13-11-18-16(14-24)8-6-12-22-18/h3-6,8-10,12H,2,7,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWLJCFLWLFHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)N1CC(=O)N2CCC3=C(C2)C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
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